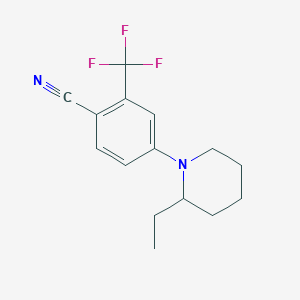
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis .
准备方法
The synthesis of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-trifluoromethyl-benzonitrile with 2-ethyl-piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of polymers and resins, contributing to advances in material science
作用机制
The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile can be compared with other piperidine derivatives, such as:
2-(2-Ethyl-piperidin-1-yl)-ethylamine: Another piperidine derivative with similar chemical properties but different applications.
N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid: A compound with a similar piperidine structure but different functional groups and applications.
生物活性
4-(2-Ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18F3N
- Molecular Weight : 305.32 g/mol
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways involved in various physiological processes.
- Enzymatic Inhibition : It has been suggested that this compound could inhibit certain enzymes, impacting metabolic pathways crucial for cell function.
Therapeutic Applications
Research indicates that this compound may have potential applications in treating:
- Cancer : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Neurological Disorders : Its interaction with neurotransmitter receptors could make it a candidate for treating conditions like depression or anxiety.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antitumor Activity :
- A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting potent antitumor activity.
Cell Line IC50 (µM) A549 (Lung Cancer) 5.3 MCF7 (Breast Cancer) 4.8 HeLa (Cervical Cancer) 6.1 -
Neuropharmacological Effects :
- Another study focused on the compound's effects on neurotransmitter systems. It was found to modulate serotonin and dopamine receptors, leading to antidepressant-like effects in animal models.
-
Kinase Inhibition :
- Research demonstrated that the compound acts as a selective inhibitor of certain protein kinases, which are critical in cell cycle regulation and cancer cell proliferation.
属性
IUPAC Name |
4-(2-ethylpiperidin-1-yl)-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2/c1-2-12-5-3-4-8-20(12)13-7-6-11(10-19)14(9-13)15(16,17)18/h6-7,9,12H,2-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROZJVLDDDEYSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470852 |
Source


|
| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869643-10-7 |
Source


|
| Record name | 4-(2-Ethyl-piperidin-1-yl)-2-trifluoromethyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














